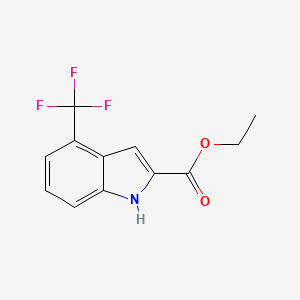

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The trifluoromethyl group (-CF3) attached to the indole ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring, resulting in the desired product.

Industrial Production Methods

Industrial production of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is primarily utilized in the synthesis of various indole derivatives, which exhibit significant biological activities. Notable applications include:

- Antimicrobial Agents : Research has shown that derivatives synthesized from this compound can act as selective inhibitors against various pathogens. For example, studies have focused on synthesizing novel 2-(substituted phenyl)-3-(5-substituted-1H-indole-2-yl)propanoic acids that demonstrate antimicrobial properties .

- Cancer Treatment : Compounds derived from this compound have been evaluated for their efficacy against cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the indole core can enhance anticancer activity .

Drug Development

The compound serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting specific biological pathways:

- FLT3 Inhibitors : Research has highlighted the synthesis of selective FLT3 inhibitors using derivatives of this compound, showing promise in treating acute myeloid leukemia .

- HIV Integrase Inhibitors : Indole derivatives have been identified as potential inhibitors of HIV integrase, with modifications leading to improved binding affinities and inhibitory effects .

Material Science

Beyond medicinal applications, this compound has been explored in material science:

- Fluorinated Polymers : The compound's unique structure allows it to be incorporated into fluorinated polymers, which are valuable in various industrial applications due to their chemical stability and resistance to solvents .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate can be compared with other trifluoromethyl-containing compounds, such as:

Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.

Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its efficacy and stability.

Sorafenib: An anticancer drug with a trifluoromethyl group that contributes to its potency and selectivity.

These compounds share the common feature of having a trifluoromethyl group, which enhances their biological activity and stability

Biologische Aktivität

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀F₃NO₂, with a molecular weight of approximately 257.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets .

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis or function .

2. Anticancer Properties

This compound has been investigated for its potential anticancer effects. It may act as an aromatase inhibitor, which is significant in hormone-dependent cancers such as breast cancer. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways .

Table 1: Anticancer Activity Data

3. Enzyme Inhibition

The compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group enhances binding affinity to these enzymes, leading to potential inhibition or activation depending on the specific enzyme involved .

Table 2: Enzyme Interaction Summary

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition/Activation | |

| Indoleamine 2,3-dioxygenase | Potential Inhibitor |

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

- Binding to Proteins : The trifluoromethyl group forms strong interactions with electron-rich regions of proteins, influencing enzyme activity.

- DNA Interaction : The compound may interact with DNA, affecting gene expression through modulation of transcription factor binding or chromatin structure .

- Cell Signaling Pathways : It can modulate critical signaling pathways by interacting with kinases and other signaling proteins, leading to changes in cellular metabolism and function .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study highlighted its potential as an aromatase inhibitor, demonstrating significant effects on hormone-dependent cancer cell lines.

- Another investigation focused on its antimicrobial properties, revealing effective inhibition against various pathogenic bacteria.

Eigenschaften

IUPAC Name |

ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCVQAHOSPMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564761 | |

| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-60-2 | |

| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.